Ethyl cyanoacetate

Organic Synthesis Knoevenagel Condensation Catalysis

Researchers requiring high-yield C-C bond formation often encounter poor selectivity with generic active methylene reagents. Ethyl cyanoacetate is the optimized nucleophile for Knoevenagel condensations and heterocycle synthesis. • Near-quantitative 98% yield in 30 min for α,β-unsaturated nitrile/ester synthesis • Mayr nucleophilicity N=15.57 ensures cleaner reactions vs malononitrile (N=19.50), minimizing side products • Ester interchange pathway delivers ~95% yield for higher alkyl cyanoacetates (ΔG‡ = 13.2 kcal/mol) • Significantly lower acute toxicity (rat oral LD50 400-3200 mg/kg) vs malononitrile (~60 mg/kg), reducing large-scale handling costs

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 105-56-6
Cat. No. B033245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cyanoacetate
CAS105-56-6
SynonymsCyanoacetic Acid Ethyl Ester;  (Ethoxycarbonyl)acetonitrile;  Cyanoacetic Acid Ethyl Ester;  Cyanoacetic Ester;  Ethyl 2-Cyanoacetate;  Ethyl Cyanacetate;  Ethyl Cyanoacetate;  Ethyl Cyanoethanoate;  Ethyl α-Cyanoacetate;  Malonic Acid Ethyl Ester Nitrile;  NS
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC#N
InChIInChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3
InChIKeyZIUSEGSNTOUIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.18 M
Very soluble in ethyl ether, ethanol
Soluble in ammonia water, aqueous solution of alkalies;  miscible with alcohol, ether
In water, 2.0X10+4 mg/L at 25 °C

Ethyl Cyanoacetate: Key C5 Building Block


Ethyl cyanoacetate (CAS 105-56-6) is a bifunctional organic compound containing both an ester and a nitrile group, with a molecular weight of 113.11 g/mol [1]. Its key structural feature is a highly acidic α-methylene group (pKa ~13) flanked by two electron-withdrawing groups, which enables its primary utility as a versatile nucleophile in carbon-carbon bond-forming reactions [2]. This reactivity profile makes it a fundamental building block for the synthesis of a wide range of value-added chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals [3].

Why Active Methylene Compounds Are Not Interchangeable


The term 'active methylene compound' encompasses a diverse class of reagents that cannot be treated as generic equivalents. Key structural variations, such as the substitution of an ester group for a second nitrile (as in malononitrile) or a ketone (as in ethyl acetoacetate), or even a simple change in the ester's alkyl chain (as in methyl cyanoacetate), fundamentally alter critical performance metrics. These differences manifest as dramatic shifts in reaction yields, selectivity, and reaction kinetics, directly impacting the efficiency and feasibility of synthetic routes [1]. The following evidence demonstrates that selecting ethyl cyanoacetate over a close analog is a strategic decision grounded in quantifiable performance advantages for specific applications [2].

Quantitative Differentiation from Analogs


Knoevenagel Condensation Yield Advantage

In a direct comparison under identical, optimized Knoevenagel condensation conditions (using a P4VP/Al2O3-SiO2 catalyst and benzaldehyde), ethyl cyanoacetate demonstrates a decisive advantage over both diethyl malonate and ethyl acetoacetate [1]. Ethyl cyanoacetate achieved a 98% yield in just 30 minutes, while ethyl acetoacetate yielded only 28% in the same timeframe. Diethyl malonate was essentially unreactive, showing no yield even after 360 minutes [1].

Organic Synthesis Knoevenagel Condensation Catalysis

Nucleophilicity Comparison with Malononitrile

The intrinsic reactivity of the carbanion is a fundamental driver of synthetic utility. According to Mayr's Database of Reactivity Parameters, the nucleophilicity parameter (N) for the ethyl cyanoacetate anion in water is 15.57 [1]. This positions its reactivity as significantly lower than the highly reactive malononitrile anion, which has an N parameter of 19.50 under the same conditions [2].

Physical Organic Chemistry Reactivity Nucleophilicity

Activation Energy in Ester Interchange

For the preparation of higher alkyl cyanoacetates, direct cyanation is inefficient. The preferred industrial method is ester interchange, for which kinetic data is available [1]. The activation energy for the reaction of ethyl cyanoacetate with 2-ethylhexanol in the presence of sulfuric acid was calculated to be 13.2 Kcal/mol [1]. This relatively low barrier explains the high efficiency of this process, which can achieve approximately 95% yield [1].

Process Chemistry Kinetics Ester Interchange

Comparative Acute Oral Toxicity: Ethyl Cyanoacetate vs. Class Baseline

A critical but often overlooked differentiator for chemical intermediates is their hazard profile, which directly impacts procurement decisions related to storage, handling, and regulatory compliance. Ethyl cyanoacetate exhibits a rat oral LD50 ranging from 400 to 3200 mg/kg, indicating moderate toxicity . This is a stark contrast to malononitrile, a common alternative for many syntheses, which is known to be significantly more toxic.

Toxicology Safety Handling

Optimized Application Scenarios


High-Yield Knoevenagel Condensation

For the production of α,β-unsaturated nitriles and esters, ethyl cyanoacetate is the reagent of choice when high yields and short reaction times are paramount. As demonstrated in Section 3, it achieves near-quantitative yields (98%) in 30 minutes, vastly outperforming analogs like diethyl malonate and ethyl acetoacetate under identical conditions [1]. This efficiency is critical for both academic research labs exploring new chemical space and industrial facilities seeking to minimize production costs and maximize throughput.

Controlled Nucleophile for Chemoselective Synthesis

When building molecular complexity, a finely tuned nucleophile is essential to avoid unwanted side reactions. The Mayr nucleophilicity parameter (N = 15.57) quantifies that the ethyl cyanoacetate anion is significantly less reactive than the malononitrile anion (N = 19.50) [2]. This lower reactivity makes ethyl cyanoacetate the preferred reagent in scenarios where other sensitive functional groups are present, ensuring cleaner reaction profiles and higher selectivity in the synthesis of complex pharmaceuticals or agrochemicals.

Cost-Effective Cyanoacetate Derivative Precursor

For manufacturers of higher alkyl or functionalized cyanoacetates, ethyl cyanoacetate is the optimal starting material. Direct synthesis of these derivatives is often low-yielding (~60%) and plagued by by-products. In contrast, the well-characterized ester interchange pathway from ethyl cyanoacetate proceeds with a low activation energy (13.2 Kcal/mol) and delivers approximately 95% yield [3]. This route provides a more economical and scalable process for accessing a library of cyanoacetate building blocks.

Safer Alternative to Malononitrile

In process chemistry, safety and handling costs are a primary concern. For synthetic routes where either ethyl cyanoacetate or malononitrile could theoretically be used, ethyl cyanoacetate offers a quantifiably safer alternative. Its rat oral LD50 (400-3200 mg/kg) is significantly higher (less toxic) than that of malononitrile (~60 mg/kg) . This difference mitigates the risks associated with large-scale handling and reduces the stringent safety and waste disposal requirements, thereby lowering overall operational costs.

Technical Documentation Hub

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